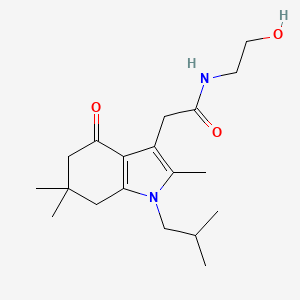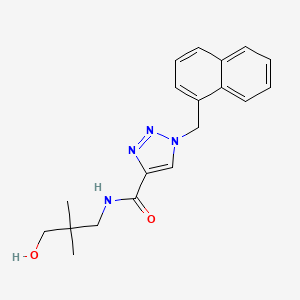
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate, also known as MCHP-TFPP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been found to have potential applications in various fields such as organic electronics, lubricants, and plasticizers. In the field of organic electronics, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been used as a dopant in organic field-effect transistors (OFETs) to improve their performance. In lubricants, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been found to have excellent anti-wear and anti-friction properties. In plasticizers, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has been used as a replacement for traditional phthalate plasticizers due to its lower toxicity and higher thermal stability.
Mecanismo De Acción
The mechanism of action of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate is not fully understood. However, it is believed that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate interacts with the surface of materials, forming a thin film that reduces friction and wear. In OFETs, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate acts as a dopant, improving the conductivity of the organic semiconductor.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate. However, some studies have suggested that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate may have low toxicity and may not have significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate in lab experiments is its high purity and stability. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate has a long shelf life and does not degrade easily. However, one limitation is that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate is relatively expensive compared to other chemicals, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate. One direction is to investigate its potential applications in other fields such as biomedicine and energy storage. Another direction is to further understand its mechanism of action and how it interacts with different materials. Additionally, research could be conducted to optimize the synthesis method of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate to improve its yield and reduce its cost.
Métodos De Síntesis
The synthesis of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl phthalate involves the reaction of 4-methylcyclohexanol with 2,2,3,3-tetrafluoropropyl phthalic anhydride in the presence of a catalyst. The resulting product is a clear liquid that is soluble in organic solvents such as chloroform and dichloromethane.
Propiedades
IUPAC Name |
2-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4O4/c1-11-6-8-12(9-7-11)26-16(24)14-5-3-2-4-13(14)15(23)25-10-18(21,22)17(19)20/h2-5,11-12,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUKDJXKWMJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)
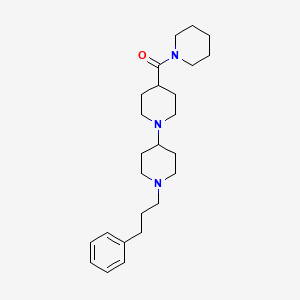
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
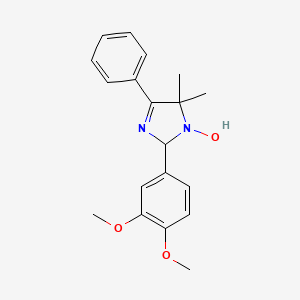
![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)
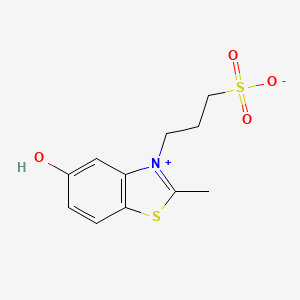
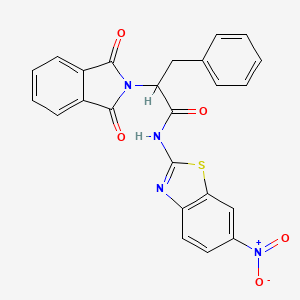
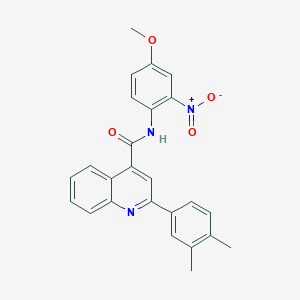
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
![2-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5137805.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)
